molecular formula C23H26N4O2 B5968868 5-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide

5-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide

カタログ番号: B5968868
分子量: 390.5 g/mol
InChIキー: BMQVXHWUHRUTFY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide, also known as Ro 64-6198, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that are involved in pain sensation, mood regulation, and immune function. Ro 64-6198 has been extensively studied for its potential therapeutic applications in a variety of diseases, including chronic pain, anxiety, and inflammation.

作用機序

5-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide 64-6198 works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound 64-6198 increases the levels of endocannabinoids in the body, which can lead to a variety of physiological effects. Endocannabinoids are known to be involved in pain sensation, mood regulation, and immune function, among other things.
Biochemical and Physiological Effects
This compound 64-6198 has been shown to have a variety of biochemical and physiological effects in preclinical models. Studies have shown that this compound 64-6198 can reduce pain sensation in animal models of chronic pain, without producing the side effects associated with traditional pain medications such as opioids. This compound 64-6198 has also been shown to have anxiolytic effects in animal models of anxiety, suggesting its potential use in the treatment of anxiety disorders. Additionally, this compound 64-6198 has been shown to have anti-inflammatory effects in animal models of inflammation, indicating its potential use in the treatment of inflammatory diseases.

実験室実験の利点と制限

One advantage of 5-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide 64-6198 is its selectivity for FAAH, which reduces the potential for off-target effects. Additionally, this compound 64-6198 has been extensively studied in preclinical models, and its mechanism of action is well understood. However, one limitation of this compound 64-6198 is its poor solubility, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several future directions for research on 5-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide 64-6198. One direction is the development of more potent and selective FAAH inhibitors, which could have improved therapeutic potential. Additionally, further research is needed to understand the long-term effects of FAAH inhibition, particularly in relation to immune function. Finally, clinical trials are needed to determine the safety and efficacy of this compound 64-6198 in humans, and to explore its potential therapeutic applications in a variety of diseases.

合成法

5-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide 64-6198 can be synthesized using a multi-step organic synthesis approach. The synthesis involves the reaction of 4-benzylpiperidine with 2-pyridinemethanol to form the intermediate 4-benzyl-1-(2-pyridinemethyl)piperidine. This intermediate is then reacted with isoxazolecarboxylic acid to form the final product, this compound 64-6198.

科学的研究の応用

5-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide 64-6198 has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that this compound 64-6198 can reduce pain sensation in animal models of chronic pain, without producing the side effects associated with traditional pain medications such as opioids. This compound 64-6198 has also been shown to have anxiolytic effects in animal models of anxiety, suggesting its potential use in the treatment of anxiety disorders. Additionally, this compound 64-6198 has been shown to have anti-inflammatory effects in animal models of inflammation, indicating its potential use in the treatment of inflammatory diseases.

特性

IUPAC Name

5-[(4-benzylpiperidin-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c28-23(25-16-20-8-4-5-11-24-20)22-15-21(29-26-22)17-27-12-9-19(10-13-27)14-18-6-2-1-3-7-18/h1-8,11,15,19H,9-10,12-14,16-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQVXHWUHRUTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=NO3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。